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molecular formula C11H8F3NO B8330860 2-Methyl-4-trifluoromethyl-quinolin-6-ol

2-Methyl-4-trifluoromethyl-quinolin-6-ol

Cat. No. B8330860
M. Wt: 227.18 g/mol
InChI Key: GRFUVRSBSHJCLB-UHFFFAOYSA-N
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Patent
US09186367B2

Procedure details

Synthesized as per 2-Methyl-4-trifluoromethyl-quinolin-6-ol using 4-Bromo-6-methoxy-2-methyl-quinoline as starting material. ESI-MS(M+H+): 238.00/240.00.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1C=C(C(F)(F)F)C2C(=CC=C(O)C=2)N=1.[Br:17][C:18]1[C:27]2[C:22](=[CH:23][CH:24]=[C:25]([O:28]C)[CH:26]=2)[N:21]=[C:20]([CH3:30])[CH:19]=1>>[Br:17][C:18]1[C:27]2[C:22](=[CH:23][CH:24]=[C:25]([OH:28])[CH:26]=2)[N:21]=[C:20]([CH3:30])[CH:19]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC2=CC=C(C=C2C(=C1)C(F)(F)F)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=NC2=CC=C(C=C12)OC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=NC2=CC=C(C=C12)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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